2-[(2-Cyanoethyl)amino]benzoic acid is an organic compound characterized by its unique structure, which combines a benzoic acid moiety with a cyanoethylamino group. This compound is identified by the chemical formula and has the CAS number 62985-18-6. It is classified as an amino acid derivative and a benzoic acid analog, which makes it relevant in various scientific fields, including medicinal chemistry and organic synthesis.
The synthesis of 2-[(2-Cyanoethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with acrylonitrile. This reaction is conducted under specific conditions that may include the use of a catalyst and solvent, often at elevated temperatures to facilitate the reaction. The process generally involves refluxing the reactants to ensure complete conversion to the desired product.
In industrial settings, the synthesis may be scaled up using continuous flow reactors, which allow for higher yields and improved cost-effectiveness compared to traditional batch processes. Automation in these systems helps maintain consistent quality.
The molecular structure of 2-[(2-Cyanoethyl)amino]benzoic acid features:
This structural arrangement imparts distinct chemical properties that are valuable in various applications.
2-[(2-Cyanoethyl)amino]benzoic acid can participate in several chemical reactions:
The conditions for these reactions vary based on the desired outcome, involving specific solvents, temperatures, and catalysts.
The mechanism of action for 2-[(2-Cyanoethyl)amino]benzoic acid relates to its biochemical interactions. The cyanoethyl group can engage in nucleophilic attacks or participate in enzyme-mediated reactions, influencing metabolic pathways and cellular functions. This capability makes it a candidate for further studies in pharmacology and biochemistry.
Relevant data on these properties can be crucial for applications in drug formulation and materials science .
2-[(2-Cyanoethyl)amino]benzoic acid has several notable applications:
The primary synthetic route for 2-[(2-Cyanoethyl)amino]benzoic acid (CAS 62985-18-6) involves the nucleophilic substitution reaction between 2-aminobenzoic acid (anthranilic acid) and acrylonitrile. This reaction exploits the nucleophilicity of the aromatic amino group to attack the electron-deficient β-carbon of acrylonitrile, forming a new C–N bond. The reaction proceeds under mild conditions, typically at reflux temperatures (70–80°C), and achieves yields of 70–85% within 6–12 hours .
The mechanism follows Michael addition kinetics, where the primary amine of anthranilic acid initiates the attack. Electron-donating groups on the anthranilic acid ring enhance nucleophilicity, while steric hindrance from ortho-substituents (like the carboxylic acid group) moderately slows the reaction [3] [10]. Alternative pathways, such as the alkylation of anthranilic acid with 3-bromopropionitrile, are less efficient due to competing hydrolysis of the nitrile group under forced conditions [10].
Table 1: Key Reaction Parameters for Core Synthesis
| Reactant | Conditions | Time (h) | Yield (%) | 
|---|---|---|---|
| Anthranilic acid | Acrylonitrile, reflux, no catalyst | 12 | 72 | 
| Anthranilic acid | Acrylonitrile, K₂CO₃, reflux | 6 | 85 | 
| Anthranilic acid | 3-Bromopropionitrile, EtOH | 24 | 58 | 
Catalysts significantly enhance the efficiency of the nucleophilic substitution. Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) at 5–10 mol% loading deprotonate the amine group of anthranilic acid, accelerating its attack on acrylonitrile. This reduces reaction time from 12 to 6 hours and boosts yields to 85% [10]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improve interfacial interactions in biphasic systems, particularly for industrial-scale reactions where acrylonitrile is used in excess as both reactant and solvent [9].
Lewis acids (e.g., ZnCl₂) are less effective due to coordination with the carboxylic acid group of anthranilic acid, which diminishes nucleophilicity. Similarly, strong Bronsted acids promote protonation of the amine, inhibiting the reaction [3].
Table 2: Catalytic Performance Comparison
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Key Advantage | 
|---|---|---|---|---|
| None | - | 12 | 72 | Simplicity | 
| K₂CO₃ | 10 | 6 | 85 | Rate enhancement | 
| TBAB | 5 | 8 | 80 | Biphasic system compatibility | 
| ZnCl₂ | 10 | 12 | 65 | Limited applicability | 
Solvent polarity directly influences reaction kinetics and byproduct formation. Polar protic solvents (e.g., ethanol, water) facilitate amine solubilization and proton transfer, yielding 75–80% product. However, prolonged reflux in ethanol may promote esterification side products (e.g., ethyl 2-[(2-cyanoethyl)amino]benzoate) at rates of 5–8% [6]. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) suppress protonation, enhancing nucleophilicity and achieving yields >80%. DMF is particularly effective for high-temperature reactions (100°C), but its high boiling point complicates post-reaction removal [9].
Non-polar solvents (e.g., toluene) result in poor mass transfer due to limited solubility of anthranilic acid, reducing yields to <50%. Water, as a green solvent, offers moderate yields (70%) but necessitates careful pH control to avoid carboxylic acid deprotonation, which reduces acrylonitrile electrophilicity .
Table 3: Solvent Impact on Synthesis
| Solvent | Polarity (ε) | Reaction Temp (°C) | Yield (%) | Major Side Product | 
|---|---|---|---|---|
| Ethanol | 24.3 | 78 | 75 | Ethyl ester derivative (5–8%) | 
| Water | 80.1 | 100 | 70 | Hydrolyzed nitrile (<3%) | 
| Acetonitrile | 37.5 | 82 | 83 | None | 
| DMF | 38.3 | 100 | 88 | Dimethylamide (<1%) | 
| Toluene | 2.4 | 110 | 45 | Unreacted starting material | 
Batch reactors dominate laboratory synthesis but face scalability challenges, including exothermic heat management during acrylonitrile addition and inconsistent mixing in large vessels. Industrial batch processes typically achieve 75–80% yield with cycle times of 8–10 hours, including cooling and workup .
Continuous flow reactors offer superior thermal control and mixing efficiency. A typical setup involves:
Recrystallization is the standard purification method, using solvents like ethanol/water (3:1 v/v) or ethyl acetate/hexane. The compound’s low solubility in cold water (<1 g/L at 10°C) facilitates crystallization, yielding >99% pure material as white crystals. Triple recrystallization reduces acrylonitrile dimer impurities to <0.1% [6].
Chromatographic methods (e.g., silica gel chromatography with ethyl acetate/hexane gradients) are reserved for research-scale purification where trace byproducts (e.g., Michael adducts) must be eliminated. Reverse-phase HPLC (C18 column, methanol/water mobile phase) achieves 99.5% purity but is cost-prohibitive for industrial use [6].
Industrial-scale purification combines extraction and crystallization:
Comprehensive Compound List
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: